
2-(Acetylamino)-3-(4-Isopropoxyphenyl)Propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetylamino)-3-(4-Isopropoxyphenyl)Propanoic Acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an acetylamino group and an isopropoxyphenyl group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-3-(4-Isopropoxyphenyl)Propanoic Acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-isopropoxyphenylacetic acid and acetic anhydride.
Acetylation: The 4-isopropoxyphenylacetic acid undergoes acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid to form the acetylamino derivative.
Amino Acid Formation: The acetylamino derivative is then subjected to a series of reactions, including hydrolysis and decarboxylation, to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Acetylamino)-3-(4-Isopropoxyphenyl)Propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(Acetylamino)-3-(4-Isopropoxyphenyl)Propanoic Acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(Acetylamino)-3-(4-Isopropoxyphenyl)Propanoic Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to inflammation, pain, or other physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Acetylamino)-3-(4-Methoxyphenyl)Propanoic Acid
- 2-(Acetylamino)-3-(4-Ethoxyphenyl)Propanoic Acid
- 2-(Acetylamino)-3-(4-Propoxyphenyl)Propanoic Acid
Uniqueness
2-(Acetylamino)-3-(4-Isopropoxyphenyl)Propanoic Acid is unique due to the presence of the isopropoxy group, which may impart distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired properties.
Propiedades
Fórmula molecular |
C14H19NO4 |
|---|---|
Peso molecular |
265.30 g/mol |
Nombre IUPAC |
2-acetamido-3-(4-propan-2-yloxyphenyl)propanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-9(2)19-12-6-4-11(5-7-12)8-13(14(17)18)15-10(3)16/h4-7,9,13H,8H2,1-3H3,(H,15,16)(H,17,18) |
Clave InChI |
SQJBTJQZZIXECF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![morpholin-3-ylmethyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate](/img/structure/B13401429.png)
![3-propyl-6-[(4E,7E,10E,12E,18E)-3,15,17-trihydroxy-4,8,10,12,16,18-hexamethylicosa-4,7,10,12,18-pentaen-2-yl]pyran-2-one](/img/structure/B13401434.png)
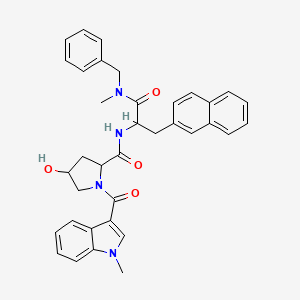
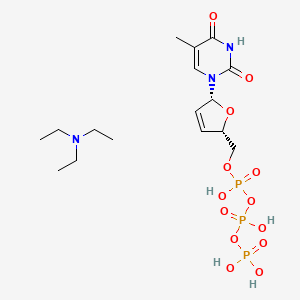
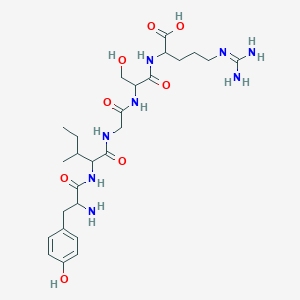
![(S)-2-Amino-N-[(S)-1-[[4-(hydroxymethyl)phenyl]amino]-1-oxo-2-propyl]-3-methylbutanamide](/img/structure/B13401462.png)

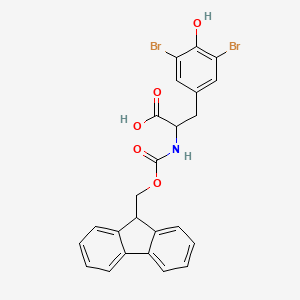
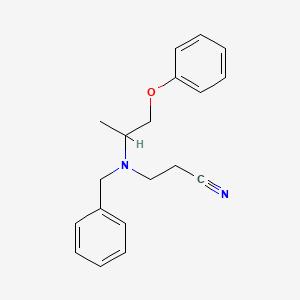
![6-Bromo-2-(4-methoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13401477.png)
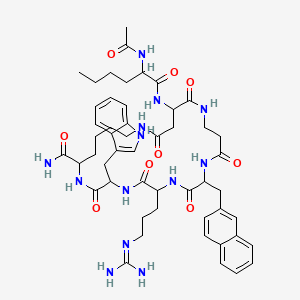
![5-[(8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione](/img/structure/B13401485.png)
